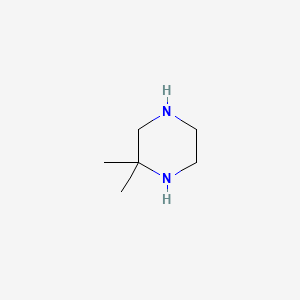

2,2-Dimethylpiperazine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,2-Dimethylpiperazine involves the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine in a toluene suspension in the presence of potassium carbonate. The resulting 3,3-dimethyl-piperazin-2-one is then reduced to this compound using lithium aluminium hydroxide .

Industrial Production Methods: The industrial production of this compound can involve similar synthetic routes but optimized for large-scale production. The compound may be purified by distillation or transformed into various salts such as tartrate, fumarate, succinate, hydrochloride, oxalate, hydrobromide, hydroiodide, sulfate, p-toluenesulfonate, or maleate .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different substituted piperazines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminium hydride is often used as a reducing agent.

Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperazines and N-oxides, which are useful intermediates in pharmaceutical synthesis .

Scientific Research Applications

2,2-Dimethylpiperazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Medicine: It is a precursor in the synthesis of antihypertensive drugs.

Industry: It is used in the production of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms .

Comparison with Similar Compounds

- 1-Methylpiperazine

- 2-Methylpiperazine

- 1,4-Dimethylpiperazine

- trans-2,5-Dimethylpiperazine

- 2-Methylpiperidine

- 2,6-Dimethylpiperazine

- 1-(2-Hydroxyethyl)piperazine

- N-Methylpiperidine

- 1-Isopropylpiperazine

Uniqueness: 2,2-Dimethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceutical compounds and intermediates .

Biological Activity

2,2-Dimethylpiperazine (DMP) is a piperazine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its chemical formula . It is synthesized through various methods, including catalytic hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. This synthesis process typically yields a high-purity product suitable for further chemical transformations .

1. Antioxidant Properties

Research has indicated that piperazine derivatives exhibit significant antioxidant activities. For instance, studies have shown that compounds related to DMP can scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases .

2. Neuropharmacological Effects

Molecular docking studies suggest that DMP and its derivatives may act as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Schizophrenia. Specifically, DMP has shown potential in inhibiting monoamine oxidase (MAO), an enzyme associated with the metabolism of neurotransmitters .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | , |

| Neuroprotection | MAO inhibition | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth |

Neuroprotective Effects

In a study investigating the neuroprotective effects of DMP on neuroblastoma cells, it was found that treatment with DMP significantly reduced oxidative stress markers and improved cell viability under conditions simulating neurodegeneration. The study utilized various assays to assess cell viability and oxidative stress levels, demonstrating the compound's potential as a therapeutic agent for neurodegenerative conditions.

Anticancer Activity

Another investigation focused on the cytotoxic effects of DMP on various cancer cell lines (e.g., HeLa and WiDr). The results indicated that DMP exhibited significant cytotoxicity with IC50 values below 20 µg/mL for several tested concentrations. This suggests that DMP could be a candidate for further development as an anticancer agent .

The biological activity of DMP can be attributed to several mechanisms:

- Enzyme Inhibition : DMP acts as an inhibitor for enzymes such as MAO and cyclin-dependent kinases, which are crucial in various metabolic pathways.

- Antioxidant Activity : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

- Cell Cycle Modulation : Studies indicate that DMP can induce apoptosis in cancer cells by modulating cell cycle progression and promoting apoptotic pathways.

Q & A

Q. Basic Synthesis and Characterization

Q: How can researchers optimize the synthesis of 2,2-dimethylpiperazine to minimize byproduct formation, and what analytical techniques are essential for confirming its structural purity? A: Synthesis optimization involves catalytic strategies, such as using copper-silica catalysts under controlled conditions (e.g., temperature, solvent polarity) to favor cyclization over transalkylation pathways . Analytical validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation, X-ray crystallography for crystal packing analysis, and gas chromatography-mass spectrometry (GC-MS) to monitor purity. Thermogravimetric analysis (TGA) can assess thermal stability, as demonstrated in piperazine derivative studies .

Q. Physicochemical Properties

Q: What factors influence the pKa values of this compound, and how can thermodynamic parameters guide its application in acid-base reactions? A: The pKa is modulated by steric effects from methyl groups and solvent polarity. Thermodynamic parameters (ΔH°, ΔS°) derived from van’t Hoff analysis provide insights into protonation equilibria and temperature-dependent reactivity. For example, 1,4-dimethylpiperazine exhibits pKa shifts due to substituent electronic effects, a trend applicable to 2,2-dimethyl derivatives .

Q. Advanced Applications in Supramolecular Chemistry

Q: In supramolecular chemistry, how does the substitution pattern on piperazine affect hydrogen bonding and crystal packing? A: Substituent position dictates hydrogen-bonding networks. For instance, N,N′-dimethylpiperazine forms salts with aromatic acids via N–H···O interactions, while water molecules mediate secondary interactions in crystal lattices. X-ray diffraction studies reveal that steric hindrance from 2,2-dimethyl groups may reduce intermolecular cohesion compared to unsubstituted analogs .

Q. Addressing Data Contradictions

Q: How should researchers address discrepancies in reported catalytic activities of this compound derivatives in different solvent systems? A: Contradictions arise from solvent polarity effects, catalyst loading, and competing reaction pathways. For example, in cement additive studies, 2,5-dimethylpiperazine derivatives show variable strength enhancement depending on hydration kinetics and additive concentration . Methodological consistency (e.g., standardized testing per GB/T protocols) and controlled solvent screening are critical .

Q. Safety and Handling Protocols

Q: What are the critical safety considerations when handling this compound in laboratory settings? A: The compound is highly flammable (Risk Phrase R11) and irritant (R36/37/38). Safety measures include inert atmosphere handling, fume hood use, and personal protective equipment (PPE). Comparative studies on 2,6-dimethylpiperazine highlight respiratory and dermal irritation risks, necessitating rigorous hazard communication .

Q. Mechanistic Insights in Cyclization Pathways

Q: What mechanistic insights can be gained from studying the cyclization pathways leading to this compound formation? A: Cyclization mechanisms involve imine intermediates, as observed in diethylenetriamine reactions. Catalytic methylation steps and transalkylation pathways compete, with temperature and catalyst choice (e.g., Co-Mo-Pd/Al₂O₃) influencing product distribution. Kinetic studies under varying ammonia/water ratios can elucidate rate-limiting steps .

Properties

IUPAC Name |

2,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPWSBOFSUJCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562743 | |

| Record name | 2,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-72-5 | |

| Record name | 2,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.